molecular formula C16H17N3S2 B2843554 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile CAS No. 338778-59-9

5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile

Cat. No.: B2843554
CAS No.: 338778-59-9
M. Wt: 315.45
InChI Key: YQTWLZPVQVBFFK-CMDGGOBGSA-N
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Description

. This compound is characterized by its unique structure, which includes a thiazole ring, a dimethylamino group, and a methylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-(dimethylamino)ethenyl with 3-(4-methylphenyl)methylsulfanyl-1,2-thiazole-4-carbonitrile in the presence of a suitable catalyst . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thiazole derivatives.

Scientific Research Applications

5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with different substituents, such as:

  • 5-[(E)-2-(dimethylamino)ethenyl]-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile
  • 5-[(E)-2-(dimethylamino)ethenyl]-3-(phenylsulfanyl)-1,2-thiazole-4-carbonitrile

Uniqueness

What sets 5-[(E)-2-(dimethylamino)ethenyl]-3-{[(4-methylphenyl)methyl]sulfanyl}-1,2-thiazole-4-carbonitrile apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methylphenyl)methylsulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S2/c1-12-4-6-13(7-5-12)11-20-16-14(10-17)15(21-18-16)8-9-19(2)3/h4-9H,11H2,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTWLZPVQVBFFK-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NSC(=C2C#N)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NSC(=C2C#N)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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